molecular formula C11H10N2O4 B14658653 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione CAS No. 39101-27-4

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione

Cat. No.: B14658653
CAS No.: 39101-27-4
M. Wt: 234.21 g/mol
InChI Key: DNMVTIPEEMJGEF-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-nitrobenzyl group

Preparation Methods

The synthesis of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2,5-dione and 2-nitrobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide by the pyrrolidine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic applications.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

1-(2-Nitrobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-Benzylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(2-Aminobenzyl)pyrrolidine-2,5-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    1-(2-Methylbenzyl)pyrrolidine-2,5-dione:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

39101-27-4

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2

InChI Key

DNMVTIPEEMJGEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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